molecular formula C12H12N4O B14217367 N-(2-Aminoethyl)-1-cyanoindolizine-2-carboxamide CAS No. 825639-30-3

N-(2-Aminoethyl)-1-cyanoindolizine-2-carboxamide

Cat. No.: B14217367
CAS No.: 825639-30-3
M. Wt: 228.25 g/mol
InChI Key: ZIUUXTMAURRZOD-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-1-cyanoindolizine-2-carboxamide: is a synthetic organic compound that belongs to the indolizine family This compound is characterized by the presence of an indolizine ring system, which is a bicyclic structure consisting of a pyrrole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-1-cyanoindolizine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indolizine Ring: The indolizine ring can be synthesized through a cyclization reaction involving a pyrrole derivative and a suitable electrophile.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.

    Attachment of the Aminoethyl Group: The aminoethyl group can be introduced through a nucleophilic substitution reaction using an appropriate amine, such as ethylenediamine.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and aminoethyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted indolizine derivatives.

Scientific Research Applications

Chemistry: N-(2-Aminoethyl)-1-cyanoindolizine-2-carboxamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its functional groups allow for the formation of covalent bonds with target biomolecules, facilitating the study of biochemical pathways and mechanisms.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for the design of therapeutic agents for various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-1-cyanoindolizine-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the modulation of their activity. This can result in the inhibition or activation of specific biochemical pathways, depending on the nature of the target and the context of the interaction.

Molecular Targets and Pathways:

    Proteins: The compound can interact with enzymes and receptors, leading to changes in their activity and function.

    Nucleic Acids: The compound can bind to DNA or RNA, affecting processes such as transcription and translation.

Comparison with Similar Compounds

  • N-(2-Aminoethyl)-3-cyanoindolizine-2-carboxamide
  • N-(2-Aminoethyl)-1-cyanoindolizine-3-carboxamide
  • N-(2-Aminoethyl)-1-cyanoindolizine-2-carboxylate

Comparison: N-(2-Aminoethyl)-1-cyanoindolizine-2-carboxamide is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and biological activity

Properties

CAS No.

825639-30-3

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

N-(2-aminoethyl)-1-cyanoindolizine-2-carboxamide

InChI

InChI=1S/C12H12N4O/c13-4-5-15-12(17)10-8-16-6-2-1-3-11(16)9(10)7-14/h1-3,6,8H,4-5,13H2,(H,15,17)

InChI Key

ZIUUXTMAURRZOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN2C=C1)C(=O)NCCN)C#N

Origin of Product

United States

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